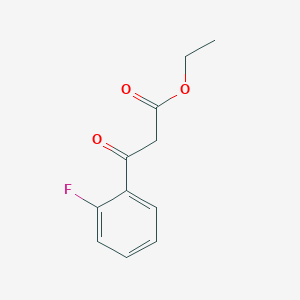

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

Description

Contextualization within Fluorinated Organic Compounds Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. tandfonline.comnih.gov Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can influence factors such as a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. tandfonline.comnih.gov Consequently, the development of synthetic methods for preparing fluorinated organic compounds and their application in various fields, particularly medicinal chemistry, is an area of intense research. nih.govresearchgate.net

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate serves as a key example of a fluorinated building block. cymitquimica.com The presence of the fluorine atom on the phenyl ring can enhance the metabolic stability of derivatives by blocking potential sites of oxidation. tandfonline.com This makes it an attractive starting material for the synthesis of new therapeutic agents.

Significance in Synthetic Methodologies and Chemical Transformations

The primary synthetic route to β-keto esters like this compound is the Claisen condensation. libretexts.orgorganic-chemistry.org This reaction involves the base-mediated condensation of an ester with a ketone or another ester. In the case of this compound, this would typically involve the reaction of ethyl 2-fluorobenzoate (B1215865) with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide. vaia.com

The reactivity of this compound is characterized by the presence of two electrophilic carbonyl centers and an acidic α-carbon, making it a versatile intermediate for a variety of chemical transformations. researchgate.net These include alkylation at the α-carbon, and condensation reactions with nucleophiles to form heterocyclic compounds. aklectures.com

Overview of Research Trajectories and Academic Relevance

Research involving this compound and similar fluorinated β-keto esters is largely driven by their potential application in medicinal chemistry and materials science. The ability to serve as a scaffold for the synthesis of diverse heterocyclic compounds, which are prevalent in many biologically active molecules, is a key area of focus. While specific research trajectories for this compound are not extensively documented in publicly available literature, the general interest in fluorinated building blocks suggests its continued relevance in the development of novel compounds with tailored properties.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁FO₃ | achemblock.comnih.gov |

| Molecular Weight | 210.2 g/mol | achemblock.com |

| CAS Number | 1479-24-9 | achemblock.comtcichemicals.com |

| Appearance | Colorless to light orange to yellow clear liquid | tcichemicals.com |

| Purity | >98.0% (GC) | tcichemicals.com |

Synthetic and Reaction Data

The following table outlines a generalized synthetic approach and a potential key reaction for this compound, based on established reactivity patterns for β-keto esters.

| Reaction | Description | General Conditions |

| Synthesis (Claisen Condensation) | The crossed Claisen condensation of ethyl 2-fluorobenzoate and ethyl acetate is a common method for synthesizing this compound. vaia.com | Strong base (e.g., sodium ethoxide), aprotic solvent. vaia.com |

| Heterocycle Formation (e.g., Pyrazole (B372694) Synthesis) | β-Keto esters are known to react with hydrazines to form pyrazoles. This reaction proceeds through initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration. | Reaction with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine in a suitable solvent like ethanol. |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2-fluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUNUVJSNWUWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304594 | |

| Record name | ethyl 3-(2-fluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1479-24-9 | |

| Record name | 1479-24-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-(2-fluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 3 2 Fluorophenyl 3 Oxopropanoate

Chemo- and Regioselective Synthesis Strategies

The primary and most direct route for the synthesis of Ethyl 3-(2-fluorophenyl)-3-oxopropanoate is the Claisen condensation. This reaction involves the condensation of an ester with a carbonyl compound in the presence of a strong base. For the target molecule, a crossed Claisen condensation between ethyl acetate (B1210297) and an ester of 2-fluorobenzoic acid, such as methyl 2-fluorobenzoate (B1215865) or ethyl 2-fluorobenzoate, is the most logical approach. vaia.comopenstax.org

In this reaction, ethyl acetate acts as the nucleophile after deprotonation of its α-carbon by a strong base, forming an enolate. This enolate then attacks the electrophilic carbonyl carbon of the 2-fluorobenzoyl ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group yields the desired β-keto ester. youtube.comlibretexts.org

To achieve high chemo- and regioselectivity in this crossed Claisen condensation, careful control of reaction conditions is crucial. One key strategy is to use an ester for the 2-fluorobenzoyl component that lacks α-hydrogens, such as a methyl or ethyl ester of 2-fluorobenzoic acid. This prevents self-condensation of the benzoyl ester. Furthermore, the slow addition of ethyl acetate to a mixture of the 2-fluorobenzoyl ester and the base can favor the desired crossed condensation over the self-condensation of ethyl acetate. vaia.com The choice of base is also critical; an alkoxide corresponding to the alcohol of the ester (e.g., sodium ethoxide for ethyl esters) is typically used to avoid transesterification side reactions. openstax.org

| Reactant 1 | Reactant 2 | Base | Key Strategy for Selectivity |

| Ethyl 2-fluorobenzoate | Ethyl acetate | Sodium ethoxide | Slow addition of ethyl acetate |

| Methyl 2-fluorobenzoate | Ethyl acetate | Sodium methoxide | Use of a non-enolizable benzoyl ester |

Catalytic Approaches to Compound Formation

While the traditional Claisen condensation relies on stoichiometric amounts of a strong base, catalytic methods offer advantages in terms of efficiency and sustainability.

Organocatalytic Systems in Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis. For the formation of β-keto esters, chiral organocatalysts can potentially be employed to achieve asymmetric synthesis, though for the specific synthesis of the achiral this compound, the focus would be on catalytic efficiency. While specific organocatalytic systems for the direct synthesis of this compound are not extensively documented, related reactions provide insights. For instance, organocatalysts such as those based on thiourea (B124793) or cinchona alkaloids have been utilized in the functionalization of β-keto esters. These catalysts often operate through hydrogen bonding interactions to activate the substrates. In a hypothetical organocatalytic synthesis of this compound, a suitable organocatalyst could facilitate the acylation of an ethyl acetate equivalent with a derivative of 2-fluorobenzoic acid.

Transition Metal-Catalyzed Routes

Transition metal catalysis offers a versatile platform for the synthesis of β-keto esters. Palladium-catalyzed reactions, in particular, have been developed for the formation of C-C bonds in such compounds. organic-chemistry.orgnih.govnih.gov One potential route for the synthesis of this compound could involve the palladium-catalyzed coupling of an enolate equivalent of ethyl acetate with a 2-fluorobenzoyl electrophile, such as 2-fluorobenzoyl chloride. nih.gov

A plausible catalytic cycle would involve the oxidative addition of the 2-fluorobenzoyl chloride to a Pd(0) complex, followed by transmetalation with the enolate of ethyl acetate, and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The choice of ligands for the palladium catalyst is critical for the success of such a reaction, influencing both the reactivity and selectivity.

| Catalyst System | Reactant 1 | Reactant 2 | Potential Reaction Type |

| Pd(dba)₂ / P(t-Bu)₃ | 2-Fluorobenzoyl chloride | Ethyl acetate enolate | Cross-coupling |

| Pd(OAc)₂ / ligand | 2-Fluorobenzoyl halide | Ethyl acetate | Carbonylative coupling |

Mechanistic Elucidation of Synthetic Pathways

Understanding the mechanism of the synthetic pathways is crucial for optimizing reaction conditions and improving yields.

Reaction Kinetics and Thermodynamics in Formation

The reaction is subject to both kinetic and thermodynamic control. The relative rates of the desired crossed condensation versus the potential self-condensation reactions will determine the initial product distribution (kinetic control). Over longer reaction times, at higher temperatures, or with the possibility of equilibration, the most thermodynamically stable product will be favored. In the case of the Claisen condensation, the deprotonation of the β-keto ester product provides a strong thermodynamic driving force.

Investigation of Reaction Intermediates

The key reaction intermediate in the Claisen condensation is the enolate of ethyl acetate. This nucleophilic species is generated by the action of the strong base. Following the nucleophilic attack on the 2-fluorobenzoyl ester, a tetrahedral intermediate is formed. This intermediate is generally unstable and readily collapses to expel the alkoxide leaving group, forming the β-keto ester. youtube.com

The presence and structure of these intermediates can be investigated using spectroscopic techniques. For instance, in-situ IR or NMR spectroscopy could potentially be used to monitor the consumption of the starting materials and the formation of the product, and under specific conditions, might allow for the detection of the enolate or the tetrahedral intermediate, although the latter is typically very short-lived. Trapping experiments, where a reactive agent is added to intercept a specific intermediate, could also provide evidence for the proposed mechanism.

Chemical Transformations and Reactivity Profiles of Ethyl 3 2 Fluorophenyl 3 Oxopropanoate

Elucidation of Reaction Mechanisms

The presence of multiple reactive sites in Ethyl 3-(2-fluorophenyl)-3-oxopropanoate allows for a diverse range of chemical reactions, each with its distinct mechanism.

The ester and ketone carbonyl groups are primary sites for nucleophilic attack. The ester carbonyl carbon, while part of a resonance-stabilized system, is susceptible to nucleophilic acyl substitution. stackexchange.com

Transesterification: This reaction involves the exchange of the ethyl group of the ester with another alkyl group from an alcohol, typically under acidic or basic conditions. masterorganicchemistry.com In a basic medium, an alkoxide ion acts as the nucleophile, attacking the ester carbonyl carbon. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon for attack by an alcohol. masterorganicchemistry.com

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(2-fluorophenyl)-3-oxopropanoic acid, in the presence of acid or base catalysts.

A summary of representative nucleophilic acyl substitution reactions is presented in the table below.

| Reaction | Reagent | Product | Conditions |

| Transesterification | Methanol (CH₃OH) / H⁺ or CH₃O⁻ | Mthis compound | Acid or Base Catalysis |

| Hydrolysis | Water (H₂O) / H⁺ or OH⁻ | 3-(2-fluorophenyl)-3-oxopropanoic acid | Acid or Base Catalysis |

| Ammonolysis | Ammonia (NH₃) | 3-(2-fluorophenyl)-3-oxopropanamide | Heat |

The fluorine atom on the phenyl ring influences the regioselectivity of electrophilic aromatic substitution reactions. Fluorine is an ortho, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself on the benzene (B151609) ring. vaia.com This is due to the ability of fluorine's lone pairs to stabilize the carbocation intermediates through resonance. vaia.comcsbsju.edu However, due to its high electronegativity, fluorine also has a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack compared to benzene. vaia.comcsbsju.edu

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would be expected to yield a mixture of ethyl 3-(2-fluoro-4-nitrophenyl)-3-oxopropanoate and ethyl 3-(2-fluoro-6-nitrophenyl)-3-oxopropanoate.

The table below outlines the expected major products for various electrophilic aromatic substitution reactions.

| Reaction | Reagent | Expected Major Products |

| Nitration | HNO₃ / H₂SO₄ | Ethyl 3-(2-fluoro-4-nitrophenyl)-3-oxopropanoate, Ethyl 3-(2-fluoro-6-nitrophenyl)-3-oxopropanoate |

| Bromination | Br₂ / FeBr₃ | Ethyl 3-(4-bromo-2-fluorophenyl)-3-oxopropanoate, Ethyl 3-(2-bromo-6-fluorophenyl)-3-oxopropanoate |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Ethyl 3-(4-acetyl-2-fluorophenyl)-3-oxopropanoate, Ethyl 3-(2-acetyl-6-fluorophenyl)-3-oxopropanoate |

The methylene (B1212753) protons (α-protons) located between the two carbonyl groups of this compound are acidic and can be removed by a suitable base to form a resonance-stabilized enolate ion. pressbooks.publibretexts.org This enolate is a potent nucleophile and can participate in various condensation and alkylation reactions.

Alkylation: The enolate can react with alkyl halides in an SN2 fashion to introduce an alkyl group at the α-position. pressbooks.publibretexts.org The reaction is most efficient with primary alkyl halides. libretexts.org

Condensation Reactions: The enolate can also act as a nucleophile in condensation reactions, such as the Claisen condensation. libretexts.orglibretexts.org In a crossed Claisen condensation, the enolate of this compound can react with another ester. libretexts.orglibretexts.org

The following table summarizes key reactions involving the enolate of this compound.

| Reaction Type | Reagent | Product |

| Alkylation | Methyl Iodide (CH₃I) | Ethyl 2-methyl-3-(2-fluorophenyl)-3-oxopropanoate |

| Claisen Condensation (self) | Sodium Ethoxide (NaOEt) | Dimerized product |

| Crossed Claisen Condensation | Ethyl Acetate (B1210297) / NaOEt | Ethyl 2-(2-fluorobenzoyl)acetoacetate |

Cyclization and Heterocyclic Annulation Strategies

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. eurjchem.comajol.info These reactions often involve the condensation of the β-ketoester with a binucleophilic reagent, leading to the formation of a new ring system.

For example, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with amidines can lead to pyrimidines. These cyclization reactions are powerful tools for building complex molecular architectures from relatively simple starting materials.

| Heterocycle | Reagent | General Product Structure |

| Pyrazole (B372694) | Hydrazine (H₂N-NH₂) | 5-(2-fluorophenyl)-1H-pyrazol-3-ol |

| Pyrimidine | Urea (B33335) (H₂NCONH₂) | 4-(2-fluorophenyl)-1H-pyrimidine-2,6(3H,5H)-dione |

| Isoxazole | Hydroxylamine (B1172632) (H₂NOH) | 5-(2-fluorophenyl)isoxazol-3-ol |

Stereoselective Transformations and Chiral Pool Synthesis

The reduction of the ketone functionality in this compound can lead to the formation of a chiral center, resulting in a β-hydroxy ester. The stereochemical outcome of this reduction can be controlled using chiral reducing agents or biocatalysts. nih.govnih.gov Asymmetric reduction provides access to enantiomerically enriched or pure β-hydroxy esters, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

Furthermore, while this compound itself is not a natural product, it can be used in syntheses that employ the chiral pool strategy. wikipedia.org This approach utilizes readily available, enantiopure natural products as starting materials to introduce chirality into a target molecule. wikipedia.org For instance, a chiral alcohol obtained from the chiral pool could be used in a stereoselective transesterification reaction.

The table below illustrates potential stereoselective transformations.

| Transformation | Reagent/Method | Product | Stereochemical Outcome |

| Asymmetric Reduction | Chiral Borane Reagent (e.g., (R)-CBS) | Ethyl (R)-3-hydroxy-3-(2-fluorophenyl)propanoate | Enantioselective |

| Biocatalytic Reduction | Baker's Yeast (Saccharomyces cerevisiae) | Ethyl (S)-3-hydroxy-3-(2-fluorophenyl)propanoate | Enantioselective |

Derivatization and Analog Synthesis of Ethyl 3 2 Fluorophenyl 3 Oxopropanoate

Design Principles for Structural Modification

The design of derivatives of Ethyl 3-(2-fluorophenyl)-3-oxopropanoate is guided by established medicinal chemistry principles aimed at modulating its physicochemical and biological properties. Key strategies include isosteric and bioisosteric replacements, as well as the application of conformational constraints.

The fluorine atom on the phenyl ring significantly influences the molecule's properties, including its lipophilicity and metabolic stability. Strategic replacement of this fluorine atom or the introduction of additional substituents on the aromatic ring can fine-tune these characteristics. For instance, the replacement of hydrogen with fluorine is a common tactic in drug design due to their similar sizes, which often allows the modified molecule to be recognized by biological targets.

Another important design principle is the modification of the β-keto ester moiety. This part of the molecule is highly reactive and can participate in a variety of chemical transformations, making it an ideal anchor point for introducing new functional groups and building complex heterocyclic systems.

Synthesis of Conformationally Restricted Analogs

Restricting the conformational flexibility of a molecule can enhance its binding affinity to biological targets and improve its selectivity. For a flexible molecule like this compound, which possesses multiple rotatable bonds, introducing conformational constraints is a valuable strategy. This can be achieved by incorporating the flexible side chain into a new ring system.

One common approach is the synthesis of cyclic analogs. For example, intramolecular cyclization reactions can be employed to create rigid structures. The design of such analogs often involves computational modeling to predict the most favorable conformations for biological activity. The introduction of bulky substituents or the formation of intramolecular hydrogen bonds can also be used to limit conformational freedom. The conformational analysis of fluorinated aryl ketones is crucial in this context, as the fluorine atom can significantly influence the preferred spatial arrangement of the molecule. acs.orgacs.org

Introduction of Diverse Functional Groups

The dicarbonyl functionality of this compound serves as a versatile platform for the introduction of a wide array of functional groups, leading to the synthesis of various heterocyclic and acyclic derivatives. The reactivity of the ketone and ester groups, as well as the active methylene (B1212753) group, allows for a multitude of chemical transformations.

One of the most common and effective methods for creating derivatives is through cyclocondensation reactions. These reactions involve the reaction of the β-keto ester with a binucleophilic reagent, leading to the formation of a new heterocyclic ring. For instance, reaction with hydrazine (B178648) or its derivatives yields pyrazoles, reaction with hydroxylamine (B1172632) produces isoxazoles, and condensation with urea (B33335) or thiourea (B124793) can be used to synthesize pyrimidines.

The following table illustrates some of the key heterocyclic systems that can be synthesized from this compound and the typical reagents used.

| Heterocyclic System | Reagent(s) |

| Pyrazole (B372694) | Hydrazine hydrate (B1144303), Phenylhydrazine |

| Isoxazole | Hydroxylamine hydrochloride |

| Pyrimidine | Urea, Thiourea |

| Thiazole | Thioamides and a halogenating agent |

These reactions significantly expand the chemical space accessible from the starting material, offering a diverse range of compounds for further investigation.

Probing Structure-Reactivity Relationships through Derivatization

The synthesis of a library of derivatives of this compound allows for a systematic investigation of structure-reactivity relationships. By modifying specific parts of the molecule and observing the effect on its chemical or biological activity, researchers can gain valuable insights into the molecular features that govern its function.

For example, the synthesis of a series of pyrazole derivatives with different substituents on the pyrazole ring or the phenyl ring can help to identify the key structural requirements for a particular biological activity. Numerous pyrazole derivatives have been shown to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. researchgate.netnih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop mathematical models that correlate the structural features of the derivatives with their observed activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective analogs.

The following table presents a hypothetical set of data for a series of pyrazole derivatives of this compound, illustrating how structure-activity relationships might be explored.

| Derivative | R1-substituent (on pyrazole) | R2-substituent (on phenyl) | Biological Activity (IC50, µM) |

| 1 | H | 2-F | 15.2 |

| 2 | CH3 | 2-F | 10.5 |

| 3 | Phenyl | 2-F | 5.8 |

| 4 | H | 2,4-diF | 12.1 |

| 5 | CH3 | 2,4-diF | 8.3 |

This table presents illustrative data based on general trends observed for similar compounds and is not based on specific experimental results for the named derivatives.

Through such systematic derivatization and analysis, a deeper understanding of the factors influencing the reactivity and biological profile of this important class of compounds can be achieved.

Applications of Ethyl 3 2 Fluorophenyl 3 Oxopropanoate in Complex Organic Synthesis

Utilization as a Versatile Building Block in Pharmaceutical Intermediates

The presence of a fluorine atom in ethyl 3-(2-fluorophenyl)-3-oxopropanoate is of particular significance in medicinal chemistry. Fluorine can enhance a molecule's metabolic stability and binding affinity to biological targets. Consequently, this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.

One notable application is in the creation of molecules with potential anticancer and antimicrobial properties. The β-keto ester functionality allows for a wide range of chemical transformations, including cyclization reactions to form heterocyclic systems that are common in drug molecules. For instance, it can be a precursor for the synthesis of fluorinated quinolones, a class of antibiotics.

Detailed research findings have demonstrated the utility of similar fluorinated β-keto esters in the synthesis of novel therapeutic agents. The reactions they undergo often proceed with high efficiency and selectivity, making them attractive for large-scale pharmaceutical production.

Table 1: Examples of Pharmaceutical Intermediates Derived from Fluorinated β-Keto Esters

| Intermediate Class | Therapeutic Area | Key Synthetic Transformation |

|---|---|---|

| Fluorinated Quinolones | Antibacterial | Cyclocondensation |

| Pyrazolones | Anti-inflammatory | Condensation with Hydrazines |

| Dihydropyridines | Antihypertensive | Hantzsch Dihydropyridine Synthesis |

Role in the Synthesis of Agrochemical Scaffolds

The principles that make this compound valuable in pharmaceuticals also extend to the agrochemical industry. The introduction of fluorine into pesticides can lead to increased efficacy, altered selectivity, and improved environmental persistence profiles.

This compound can be used to construct the core structures of various herbicides, fungicides, and insecticides. The reactivity of the keto and ester groups allows for the attachment of other functional groups necessary for biological activity. For example, it can be a starting material for the synthesis of pyrazole-based fungicides, which are known for their broad-spectrum activity.

The development of novel agrochemicals is crucial for global food security, and the use of versatile building blocks like this compound is a key strategy in the discovery of new and effective crop protection agents.

Precursor in Natural Product Synthesis

While direct applications of this compound in the synthesis of naturally occurring products are less commonly documented, its structural motifs are relevant to the synthesis of fluorinated analogs of natural products. The synthesis of natural products is a significant area of organic chemistry, often driving the development of new synthetic methodologies. nih.gov

The synthesis of complex natural products often involves many steps. The use of a building block that already contains key structural features, such as an aromatic ring and a reactive side chain, can significantly shorten synthetic routes. The principles of biomimetic synthesis, which seeks to mimic nature's synthetic pathways, could potentially involve intermediates structurally related to this compound. nih.gov

Strategic Implementation in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. The structure of this compound makes it an ideal candidate for participation in various MCRs.

For example, it can be used in Biginelli-type reactions to synthesize dihydropyrimidinones, a class of compounds with a wide range of biological activities. In such a reaction, the β-keto ester, an aldehyde (such as 2-fluorobenzaldehyde), and urea (B33335) or thiourea (B124793) would react to form the heterocyclic product.

The use of this compound in MCRs offers several advantages, including:

Atom Economy: Most of the atoms from the starting materials are incorporated into the final product.

Step Economy: Complex molecules can be synthesized in fewer steps.

Diversity: A wide range of products can be generated by varying the other components of the reaction.

Advanced Spectroscopic and Analytical Investigations of Ethyl 3 2 Fluorophenyl 3 Oxopropanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For Ethyl 3-(2-fluorophenyl)-3-oxopropanoate, both ¹H and ¹³C NMR would provide critical information on the connectivity of atoms and the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the methylene protons of the propanoate chain (a singlet), and the protons on the fluorophenyl ring (a set of multiplets). The chemical shifts (δ) and coupling constants (J) would be invaluable in confirming the substitution pattern of the aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. Key signals would include those for the carbonyl carbons (ketone and ester), the carbons of the aromatic ring (with their characteristic C-F couplings), and the carbons of the ethyl and methylene groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data Due to the lack of experimental data, the following table presents predicted NMR data. These values are theoretical and await experimental verification.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.25 | Triplet | -CH₃ (ethyl) |

| ¹H | ~4.20 | Quartet | -CH₂- (ethyl) |

| ¹H | ~4.00 | Singlet | -CH₂- (keto) |

| ¹H | 7.10-7.60 | Multiplet | Aromatic Protons |

| ¹³C | ~14.0 | - | -CH₃ (ethyl) |

| ¹³C | ~61.5 | - | -CH₂- (ethyl) |

| ¹³C | ~46.0 | - | -CH₂- (keto) |

| ¹³C | 115-135 (with C-F coupling) | - | Aromatic Carbons |

| ¹³C | ~167.0 | - | C=O (ester) |

Mass Spectrometry Techniques for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, techniques such as electron ionization (EI) or electrospray ionization (ESI) would be employed.

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (210.20 g/mol ). achemblock.com Analysis of the fragmentation pattern would likely reveal the loss of characteristic fragments such as the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and potentially the fluorophenyl group. The fragmentation pathways would provide valuable confirmation of the compound's structure.

While specific fragmentation data for this compound is not available, studies on related compounds can offer insights. For instance, the mass spectrum of ethyl benzenepropanoate shows characteristic fragmentation patterns. nist.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments The following table outlines potential fragments based on the structure of this compound. Experimental data is needed for confirmation.

| m/z | Possible Fragment | Formula |

|---|---|---|

| 210 | Molecular Ion [M]⁺ | [C₁₁H₁₁FO₃]⁺ |

| 181 | [M - C₂H₅]⁺ | [C₉H₆FO₃]⁺ |

| 165 | [M - OC₂H₅]⁺ | [C₉H₆FO₂]⁺ |

| 137 | [M - COOC₂H₅]⁺ | [C₈H₆FO]⁺ |

| 123 | [C₇H₄FO]⁺ | [C₇H₄FO]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the C=O stretching vibrations of the ketone and ester groups, C-O stretching of the ester, C-F stretching of the fluorophenyl group, and aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Detailed experimental FT-IR and Raman spectra for this specific compound are not currently found in the literature.

Interactive Data Table: Expected Vibrational Spectroscopy Bands This table presents the expected regions for key vibrational modes. Specific frequencies require experimental measurement.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | FT-IR, Raman |

| C=O Stretch (Ketone) | 1700-1680 | FT-IR, Raman |

| C=O Stretch (Ester) | 1750-1735 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | FT-IR, Raman |

| C-O Stretch (Ester) | 1300-1000 | FT-IR |

X-ray Crystallography for Solid-State Structural Determination

Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This would unequivocally confirm the molecular structure and provide insights into intermolecular interactions in the solid state.

To date, no crystallographic data for this compound has been deposited in the Cambridge Structural Database or reported in the literature.

Interactive Data Table: Required X-ray Crystallography Parameters A complete crystallographic study would determine the following parameters, which are currently unknown.

| Parameter | Information Provided |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry operations that map the crystal onto itself. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

Computational and Theoretical Chemistry Studies on Ethyl 3 2 Fluorophenyl 3 Oxopropanoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. For Ethyl 3-(2-fluorophenyl)-3-oxopropanoate, these calculations can elucidate the distribution of electrons within the molecule, which governs its geometry, stability, and spectroscopic characteristics. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods are used, although Density Functional Theory (DFT) has become more common for its balance of accuracy and computational cost.

These calculations typically yield key electronic parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates a molecule that is more readily polarized and reactive. The electrostatic potential map can also be generated, visualizing electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Illustrative Quantum Chemical Parameters for a β-Keto Ester This table presents typical data obtained from quantum chemical calculations for a molecule structurally similar to this compound, as specific data for the target compound is not available.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.8 D | Measure of the overall polarity of the molecule. |

Density Functional Theory (DFT) for Reactivity Predictions

Density Functional Theory (DFT) has become an indispensable tool for predicting the reactivity of organic molecules. nih.gov By using the electron density as the fundamental variable, DFT can calculate a range of "conceptual DFT" or "reactivity" indices that provide a quantitative basis for understanding and predicting chemical reactions. nih.govmdpi.com These theoretical reactivity indices have proven powerful in the semiquantitative study of organic reactivity. nih.gov

For this compound, DFT calculations can predict its behavior in various chemical environments. Key global reactivity indices include:

Electronic Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, which is useful for classifying electrophiles. mdpi.com

Nucleophilicity Index (N): Provides a scale for the nucleophilic character of a molecule. mdpi.com

Local reactivity indices, such as the Fukui functions or Parr functions (P k+ and P k-), can pinpoint specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov For example, analysis of these functions would likely identify the carbonyl carbons as primary electrophilic sites and the enolate oxygen (in the corresponding conjugate base) as a key nucleophilic site. This allows for rationalizing the outcomes of reactions such as alkylations, condensations, and cycloadditions. mdpi.com

Table 2: Illustrative DFT-Derived Reactivity Indices This table shows representative DFT reactivity data for a fluorinated aromatic ketone, demonstrating the type of information used to predict chemical behavior.

| Reactivity Index | Illustrative Value | Predicted Reactivity |

| Electrophilicity (ω) | 2.1 eV | Moderate electrophile, capable of reacting with strong nucleophiles. |

| Nucleophilicity (N) | 1.5 eV | Weak nucleophile in its neutral form. |

| Local Parr Function (P k+) on Carbonyl Carbon | +0.45 | High susceptibility to nucleophilic attack at this position. |

| Local Parr Function (P k-) on Aromatic Ring | -0.05 | Limited susceptibility to electrophilic attack due to the electron-withdrawing fluorine and carbonyl groups. |

Molecular Dynamics Simulations of Conformational Landscapes

By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map out the various low-energy conformations and the energy barriers between them. For this compound, key conformational features would include the orientation of the 2-fluorophenyl ring relative to the diketone moiety and the conformation of the ethyl ester group. The presence of the ortho-fluorine atom may introduce specific steric or electrostatic interactions that favor certain conformations over others. Understanding the preferred conformations is crucial for predicting how the molecule might fit into an enzyme's active site or pack in a crystal lattice.

Table 3: Illustrative Conformational Analysis from Molecular Dynamics This table provides a hypothetical summary of results from an MD simulation for a molecule with similar flexibility, highlighting key dihedral angles and population analysis.

| Dihedral Angle | Stable Conformer 1 | Stable Conformer 2 | Population (%) |

| C(ar)-C(ar)-C(=O)-C | ~30° | ~150° | 75% (Conformer 1), 20% (Conformer 2) |

| C(=O)-C-C(=O)-O | ~180° (trans) | ~0° (cis) | 90% (trans), 8% (cis) |

| C-C(=O)-O-CH₂ | ~180° | ~180° | >95% |

Computational Design of Novel Derivatives

Computational chemistry is a cornerstone of modern drug discovery and materials science, enabling the rational design of novel molecules with desired properties. nih.govrsc.org Starting with a parent structure like this compound, computational methods can be used to design new derivatives with enhanced activity, selectivity, or other characteristics. nih.govnih.gov

The process often involves structure-based drug design (if a biological target is known) or ligand-based drug design. For instance, if this compound were identified as a weak inhibitor of an enzyme, its structure could be computationally docked into the enzyme's active site. Analysis of the binding pose would reveal opportunities for modification. New functional groups could be added to the fluorophenyl ring or the ester chain to create new hydrogen bonds, fill hydrophobic pockets, or displace unfavorable water molecules. Quantum chemical calculations could then be performed on these virtual derivatives to ensure they possess favorable electronic properties and stability before undertaking their chemical synthesis. researchgate.net This iterative cycle of design, evaluation, and refinement significantly accelerates the discovery of new and more effective molecules. rsc.org

Biological and Pharmacological Research Perspectives on Ethyl 3 2 Fluorophenyl 3 Oxopropanoate and Its Derivatives

Investigation of Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to improve its pharmacological, pharmacokinetic, or toxicological properties without drastically altering its primary biological activity. In the context of Ethyl 3-(2-fluorophenyl)-3-oxopropanoate, bioisosteric modifications can be envisioned at several positions, primarily on the phenyl ring and the ethyl ester group.

The ethyl ester group is susceptible to hydrolysis by esterases in the body, which can lead to rapid clearance and poor bioavailability. Bioisosteric replacement of the ethyl ester with more stable functional groups is a common strategy to address this issue. Examples of such replacements include amides, sulfonamides, or five-membered heterocyclic rings like oxadiazoles (B1248032) or triazoles. These groups can mimic the steric and electronic properties of the ester while being more resistant to metabolic degradation.

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

| 2-Fluorophenyl Ring | Pyridyl, Thienyl, Pyrazolyl | Modulate electronic properties, introduce new hydrogen bond donors/acceptors, alter metabolic profile. |

| Ethyl Ester | Carboxamide, Sulfonamide, Oxadiazole | Increase metabolic stability against esterase-mediated hydrolysis, modulate solubility and cell permeability. |

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of β-keto esters, the class of compounds to which this compound belongs, have been investigated as inhibitors of various enzymes. The reactivity of the β-keto ester moiety can be exploited for covalent or non-covalent interactions with enzyme active sites.

Recent studies have explored β-keto esters as potential inhibitors of bacterial quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, and its inhibition is a promising anti-virulence strategy. A study on a series of β-keto ester analogs revealed their ability to interfere with LuxR-type proteins, which are key regulators of QS in many pathogenic bacteria. mdpi.com While specific data for this compound is not detailed, the study provides a framework for evaluating its potential in this area. The ortho-fluoro substituent could influence the binding affinity and specificity for the target QS receptor.

Furthermore, an analog, Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate, has been noted for its potential anti-inflammatory and antimicrobial properties, suggesting that it may inhibit enzymes involved in inflammatory pathways. The presence of halogens on the phenyl ring appears to be important for enhancing target binding.

| Compound/Analog | Target/Activity | Research Findings |

| β-Keto Ester Analogs | Quorum Sensing Inhibition | Interact with LuxR-type proteins, suggesting potential as anti-virulence agents. mdpi.com |

| Ethyl 3-(2-chloro-4-fluorophenyl)-3-oxopropanoate | Anti-inflammatory/Antimicrobial | Halogenation of the phenyl ring may enhance binding to target enzymes in these pathways. |

Receptor Binding Affinity and Ligand-Target Interactions

The ability of a compound to bind with high affinity and selectivity to a specific biological target is a prerequisite for its development as a drug. For derivatives of this compound, understanding their interactions with various receptors is crucial for elucidating their mechanism of action.

While specific receptor binding data for this compound is not extensively available in the public domain, the general principles of ligand-receptor interactions suggest that this scaffold has the potential to be optimized for various targets. The synthesis and evaluation of a library of analogs with systematic structural modifications would be necessary to identify compounds with high affinity for specific receptors.

Structure-Activity Relationship (SAR) Studies of Analogs

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogs, SAR studies would involve synthesizing a series of related compounds and evaluating their biological effects.

A key area for SAR exploration is the substitution pattern on the phenyl ring. The position and nature of the substituent can have a profound impact on activity. For instance, the presence of a fluorine atom at the ortho position, as in the title compound, can induce a specific conformation that may be favorable for binding to a particular target. Comparing the activity of ortho, meta, and para-substituted analogs can reveal important information about the steric and electronic requirements of the binding site.

In a study of β-keto esters as quorum-sensing inhibitors, it was observed that the nature of the substituent on the phenyl ring significantly influenced the activity. mdpi.com This highlights the importance of the aryl group in the interaction with the biological target.

The length and branching of the alkyl chain of the ester group can also be varied to probe the hydrophobic pocket of the binding site. Replacing the ethyl group with methyl, propyl, or isopropyl groups, for example, can affect both the potency and the pharmacokinetic properties of the compound.

| Modification | Position | Potential Impact on Activity |

| Substituent on Phenyl Ring | Ortho, Meta, Para | Alter electronic properties, steric interactions, and binding conformation. |

| Nature of Phenyl Substituent | Electron-donating vs. Electron-withdrawing | Modulate pKa, hydrogen bonding capacity, and overall reactivity. |

| Alkyl Chain of Ester | Ethyl, Methyl, Propyl, etc. | Influence hydrophobic interactions with the target and affect pharmacokinetic properties. |

Advanced Materials Science and Supramolecular Chemistry Applications

Role in the Design of Functionalized Polymeric Materials

While direct polymerization of Ethyl 3-(2-fluorophenyl)-3-oxopropanoate is not a common route, its functional groups offer several pathways for incorporation into polymeric structures, leading to materials with specialized properties. The introduction of fluorine into polymers is known to enhance thermal stability, chemical resistance, and hydrophobicity, and can impart unique electrical properties. mdpi.com

The β-ketoester moiety can be leveraged for post-polymerization modification or for creating functional monomers. For instance, the acidic α-hydrogen of the β-dicarbonyl system allows for facile alkylation, enabling the attachment of various functional groups or cross-linking agents. pressbooks.pub This versatility could be exploited in the synthesis of functional polyesters or polyamides. One potential strategy involves the reduction of the keto group to a hydroxyl group, forming a hydroxy ester monomer, which can then undergo ring-opening polymerization to yield functionalized polyesters. mdpi.com

Another approach is the use of this compound in copolymerization reactions. For example, it could be incorporated into polyethylene (B3416737) backbones to introduce keto-groups, which can act as points for photodegradation or further chemical modification, leading to more sustainable plastic materials. uni-konstanz.de The fluorophenyl group, in particular, can influence the polymer's properties, such as its refractive index and gas permeability, making it suitable for applications in optical materials or membranes. The presence of fluorine can also reduce the adsorption of proteins to materials, a desirable trait for biomedical applications. nih.gov

Table 1: Potential Properties of Polymers Incorporating this compound Derivatives

| Polymer Type | Potential Monomer | Key Feature from Fluorinated Moiety | Potential Application |

| Polyester | Hydroxy-ester derived from reduction | Increased thermal stability, hydrophobicity | High-performance plastics, coatings |

| Polyamide | Diamine-derivatized keto-ester | Enhanced chemical resistance | Specialty engineering plastics |

| Functionalized Polyolefin | Keto-ester as co-monomer | Photodegradability, sites for grafting | Controlled-degradation plastics, compatible blends |

This table presents illustrative examples of potential polymer types and applications based on the known chemistry of β-ketoesters and fluorinated compounds.

Self-Assembly Processes Involving Derivatives

The self-assembly of molecules into ordered structures is a cornerstone of nanoscience and materials chemistry. Derivatives of this compound possess the necessary functionalities to participate in and direct such processes. The β-dicarbonyl group can exist in keto-enol tautomeric forms, which can engage in strong hydrogen bonding. This, combined with potential π-π stacking interactions from the phenyl ring, can lead to the formation of supramolecular chains, sheets, or more complex architectures like liquid crystals or organogels.

Modification of the ester or the α-position of the β-ketoester can yield amphiphilic molecules capable of self-assembling in solution to form micelles, vesicles, or other nanostructures. For instance, attaching a long alkyl chain to the ester group could produce a molecule with a hydrophilic head (the keto-ester) and a hydrophobic tail. The fluorophenyl group would further modulate the intermolecular interactions, potentially leading to unique packing arrangements due to fluorous interactions.

Table 2: Illustrative Examples of Self-Assembling Systems Based on this compound Derivatives

| Derivative Type | Driving Forces for Self-Assembly | Resulting Supramolecular Structure | Potential Application |

| Long-chain ester derivative | Hydrophobic interactions, H-bonding | Micelles, Vesicles | Drug delivery, Nanoreactors |

| Di-acid derivative | H-bonding, π-π stacking | Supramolecular Gels | Soft materials, Tissue engineering |

| Metal-complexed derivative | Coordination bonds, Ligand interactions | Metal-Organic Frameworks (MOFs) | Gas storage, Catalysis |

This table provides hypothetical examples of self-assembling systems that could be designed from the title compound.

Host-Guest Chemistry with Macrocyclic Receptors

Host-guest chemistry involves the formation of complexes between a host molecule, typically a large macrocycle with a cavity, and a smaller guest molecule. mdpi.com The size, shape, and electronic properties of this compound make it a plausible guest for various macrocyclic hosts, such as cyclodextrins and calixarenes.

Cyclodextrins are toroidal-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. rsc.org The fluorophenyl group of this compound could be encapsulated within the hydrophobic cavity of a cyclodextrin, such as β-cyclodextrin. nih.gov This encapsulation could enhance the solubility of the compound in aqueous media and protect it from degradation. The formation of such an inclusion complex can be driven by hydrophobic and van der Waals interactions. nih.gov

Calixarenes are another class of macrocyclic hosts, composed of phenol (B47542) units linked by methylene (B1212753) bridges, which create a hydrophobic cavity. columbia.edu The fluorophenyl moiety of the title compound could fit within the cavity of a suitably sized calixarene (B151959). The interactions would likely be a combination of hydrophobic effects and cation-π or π-π interactions between the electron-rich cavity of the calixarene and the fluorophenyl ring of the guest. Functionalization of the calixarene rim could further tune the binding affinity and selectivity for the guest molecule. rsc.org The formation of such host-guest complexes could be used in sensing applications, controlled release systems, or for the catalysis of reactions involving the encapsulated guest.

Table 3: Predicted Binding Affinities for Host-Guest Complexes

| Host Macrocycle | Guest Molecule | Predicted Primary Interaction | Potential Application of Complex |

| β-Cyclodextrin | This compound | Hydrophobic encapsulation of fluorophenyl group | Enhanced aqueous solubility, Drug delivery |

| p-tert-Butylcalix smolecule.comarene | This compound | π-π stacking and hydrophobic interactions | Molecular recognition, Sensing |

| Sulfonated Calix rsc.orgarene | This compound | Electrostatic and hydrophobic interactions | Separation processes, Catalysis in aqueous media |

This table presents predicted interactions and potential applications and does not represent experimentally verified data.

Catalysis and Green Chemistry Implications of Ethyl 3 2 Fluorophenyl 3 Oxopropanoate

Application as a Ligand in Catalytic Systems

The molecular structure of Ethyl 3-(2-fluorophenyl)-3-oxopropanoate, featuring a β-ketoester functionality, suggests its potential to act as a bidentate ligand for various metal ions. The oxygen atoms of the ketone and ester groups can coordinate with a metal center, forming a stable six-membered chelate ring. This chelation can influence the electronic properties and steric environment of the metal, thereby modulating its catalytic activity.

Although specific examples of catalytic systems employing this compound as a ligand are not readily found in the current body of scientific literature, its structural similarity to other β-ketoesters, such as ethyl acetoacetate, allows for informed speculation on its potential applications. β-ketoesterate complexes of transition metals are known to be active catalysts for a variety of organic transformations, including:

Polymerization Reactions: Metal complexes with β-ketoesterate ligands can act as initiators for the ring-opening polymerization of cyclic esters, leading to the formation of biodegradable polymers.

Cross-Coupling Reactions: These complexes may catalyze cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules.

Oxidation and Reduction Reactions: The ligand environment can be tailored to support metal-catalyzed oxidation or reduction processes, which are crucial in both laboratory and industrial-scale synthesis.

The presence of a fluorine atom on the phenyl ring could introduce unique electronic effects, potentially enhancing the catalytic activity or selectivity of the corresponding metal complex compared to its non-fluorinated analogs. Further research is required to synthesize and characterize metal complexes of this compound and to explore their efficacy in various catalytic applications.

Development of More Sustainable Synthetic Routes to the Compound

The primary synthetic route to β-ketoesters such as this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with a ketone or another ester. For the synthesis of the target compound, this would typically involve the reaction of ethyl 2-fluorobenzoate (B1215865) with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide.

Traditional Claisen Condensation:

Reactants: Ethyl 2-fluorobenzoate and Ethyl acetate

Base: Sodium ethoxide (stoichiometric amount)

Solvent: Typically an alcohol corresponding to the ester, such as ethanol.

Workup: Acidic workup to neutralize the base and protonate the enolate product.

From a green chemistry perspective, this traditional approach has several drawbacks:

Use of a Stoichiometric Strong Base: The use of a stoichiometric amount of a strong base like sodium ethoxide generates a significant amount of salt waste during workup.

Potential Sustainable Improvements:

To align with the principles of green chemistry, several modifications to the synthesis of this compound could be explored:

Catalytic Base: The development of a catalytic system that utilizes a substoichiometric amount of a base would significantly reduce waste generation.

Solvent-Free or Greener Solvents: Investigating the feasibility of conducting the reaction under solvent-free conditions or in more environmentally benign solvents, such as ionic liquids or deep eutectic solvents, would be a significant step towards a more sustainable process.

Alternative Acylating Agents: Exploring the use of alternative acylating agents to ethyl 2-fluorobenzoate that might be more reactive or derived from renewable resources could also improve the green credentials of the synthesis.

Flow Chemistry: Implementing a continuous flow process could offer better control over reaction parameters, potentially leading to higher yields and reduced waste in a shorter reaction time.

While specific research on green synthetic routes for this compound is not currently published, the general advancements in sustainable organic synthesis provide a clear roadmap for future research in this area.

Assessment of Atom Economy and Reaction Efficiency

A critical aspect of green chemistry is the evaluation of the efficiency of a chemical process. Two key metrics for this are atom economy and reaction yield, which together provide a more complete picture of the "greenness" of a reaction.

Atom Economy:

Atom economy is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. It is calculated as:

Ethyl 2-fluorobenzoate + Ethyl acetate → this compound + Ethanol

To provide a quantitative assessment, the molecular weights of the reactants and products are required.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 2-fluorobenzoate | C9H9FO2 | 168.17 |

| Ethyl acetate | C4H8O2 | 88.11 |

| This compound | C11H11FO3 | 210.20 |

| Ethanol | C2H6O | 46.07 |

Reaction Efficiency:

Reaction efficiency is a practical measure that takes into account the actual yield of the product. The reaction yield is the percentage of the theoretical maximum amount of product that is actually obtained.

Reaction Yield (%) = (Actual Yield / Theoretical Yield) x 100

Without a published experimental procedure providing the yield for the synthesis of this compound, a specific reaction efficiency cannot be calculated. However, Claisen condensations typically proceed in moderate to good yields, often in the range of 50-80%, depending on the specific substrates and reaction conditions.

A comprehensive green chemistry assessment would also consider the E-Factor (Environmental Factor) , which is the ratio of the mass of waste to the mass of the desired product. A lower E-Factor indicates a more environmentally friendly process. For the traditional Claisen condensation, the waste would include the salt formed during neutralization and any solvent losses.

Environmental Research and Sustainable Chemistry Considerations

Biodegradation Studies and Environmental Fate Modeling

The environmental persistence and degradation pathways of Ethyl 3-(2-fluorophenyl)-3-oxopropanoate are dictated by its chemical structure, which includes a fluorinated aromatic ring, an ester linkage, and a ketone group.

Biodegradation Potential:

The carbon-fluorine (C-F) bond is exceptionally strong, rendering fluorinated aromatic compounds generally resistant to microbial degradation. The 2-fluorophenyl moiety of the molecule is therefore expected to be persistent in the environment. Studies on other fluorobenzoates have shown that their degradation is often slow and can lead to the accumulation of fluorinated intermediates nih.govcambridge.org.

However, the ester and β-keto functional groups are more susceptible to enzymatic attack. The ethyl ester group can undergo hydrolysis, mediated by microbial esterases, to yield ethanol and 3-(2-fluorophenyl)-3-oxopropanoic acid. This latter intermediate, a β-keto acid, is prone to decarboxylation, which could lead to the formation of 2-fluoroacetophenone. While the initial steps of degradation may occur, the fluorinated aromatic ring is likely to remain intact, contributing to the persistence of fluorinated organic compounds in the environment bund.net.

Conceptual Environmental Fate Model:

Based on its structure, a conceptual model for the environmental fate of this compound can be proposed:

Initial Transformation: The primary degradation pathway in aquatic and soil environments is likely to be the enzymatic hydrolysis of the ester bond.

Intermediate Formation: This hydrolysis would result in the formation of ethanol and 3-(2-fluorophenyl)-3-oxopropanoic acid. Ethanol is readily biodegradable.

Decarboxylation: The resulting β-keto acid can spontaneously or enzymatically decarboxylate to form 2-fluoroacetophenone.

Persistence: The 2-fluorophenyl ring within these metabolites is expected to be recalcitrant to further rapid degradation, leading to the potential for long-term persistence of these fluorinated aromatic compounds in the environment.

Further empirical studies are necessary to validate this model and to identify the specific microorganisms capable of initiating the degradation of this compound.

Eco-toxicity Assessments of the Compound and its Metabolites

The potential ecotoxicological impact of this compound and its predicted metabolites is a critical consideration for its environmental risk assessment.

Toxicity of the Parent Compound:

Toxicity of Potential Metabolites:

The predicted degradation products also warrant ecotoxicological assessment:

2-Fluorobenzoic Acid: This potential downstream metabolite of the fluorinated aromatic ring has been studied, and like other fluorinated aromatics, its environmental persistence is a concern nih.govwikipedia.org. The toxicity of fluoride itself to aquatic life is well-documented, with potential for enzymatic inhibition and neurotoxicity at higher concentrations waterquality.gov.au.

Ethanol: As a primary metabolite from ester hydrolysis, ethanol is readily biodegradable and has low aquatic toxicity at environmentally relevant concentrations.

A summary of the potential ecotoxicological profile, based on analogous compounds, is presented in the table below.

| Compound/Metabolite | Analogous Compound Class | Potential Ecotoxicological Effects | Data Source (Analogues) |

|---|---|---|---|

| This compound | Fluorinated Aromatic Compounds, β-Keto Esters | Potential toxicity to aquatic organisms and microorganisms. | elsevierpure.comresearchgate.netsemanticscholar.orgmdpi.comnih.gov |

| 3-(2-fluorophenyl)-3-oxopropanoic acid | Fluorinated Aromatic Acids | Persistence and potential for chronic toxicity. | nih.govcambridge.org |

| 2-Fluoroacetophenone | Fluorinated Aromatic Ketones | Likely persistence and potential for sublethal effects on aquatic life. | General data on aromatic ketones |

| 2-Fluorobenzoic Acid | Fluorobenzoic Acids | Persistence in soil and potential for microbial inhibition. | nih.govwikipedia.org |

| Ethanol | Alcohols | Low aquatic toxicity, readily biodegradable. | General toxicological data |

Design for Environmental Benignity in Synthetic Processes

The traditional synthesis of β-keto esters often involves Claisen condensation, which typically utilizes strong bases and organic solvents, raising environmental concerns wikipedia.orglibretexts.orgorganic-chemistry.org. The principles of green chemistry offer a framework for developing more sustainable synthetic routes to this compound.

Greener Synthetic Approaches:

Several strategies can be employed to enhance the environmental benignity of the synthesis of this compound and its analogues:

Catalysis: The use of catalysts can reduce the need for stoichiometric amounts of harsh reagents. Palladium-catalyzed reactions and lipase-catalyzed transesterification have been explored for the synthesis of β-keto esters, offering milder reaction conditions google.comnih.govrsc.org. Nickelocene has also been used as a catalyst for the amidation of β-keto esters, showcasing the potential for transition metal catalysis in derivatization nih.gov.

Solvent-Free and Alternative Solvents: Conducting reactions under solvent-free conditions can significantly reduce waste and environmental impact google.comresearchgate.netcolab.ws. Where solvents are necessary, the use of greener alternatives to traditional volatile organic compounds is encouraged.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste.

The following table compares traditional and potential greener approaches to the synthesis of β-keto esters like this compound.

| Synthetic Step | Traditional Method | Potential Greener Alternative | Environmental Benefit |

|---|---|---|---|

| Condensation | Claisen condensation with stoichiometric strong base (e.g., sodium ethoxide) in an organic solvent. wikipedia.orglibretexts.orgorganic-chemistry.org | Catalytic condensation using solid acid/base catalysts or enzymatic catalysis. | Reduced waste, avoidance of corrosive bases, milder conditions. |

| Solvent | Use of volatile organic solvents (e.g., toluene, THF). | Solvent-free reaction conditions or use of green solvents like deep eutectic solvents. google.comresearchgate.netcolab.ws | Reduced VOC emissions, improved safety. |

| Energy Input | Prolonged heating under reflux. | Microwave-assisted synthesis or mechanochemistry. | Reduced energy consumption and reaction times. |

| Purification | Chromatography using large volumes of organic solvents. | Crystallization or distillation where possible. | Reduced solvent waste. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint from production through to its potential environmental fate.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic methodologies for Ethyl 3-(2-fluorophenyl)-3-oxopropanoate and its derivatives is a key area for future research. While classical methods like the Claisen condensation are established for the synthesis of β-keto esters, exploring novel catalytic systems and reaction conditions can lead to improved yields, reduced reaction times, and enhanced substrate scope.

Future research could focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods to introduce chirality into the derivatives of this compound. This is particularly relevant for the synthesis of enantiomerically pure pharmaceutical intermediates.

Continuous Flow Chemistry: Investigating the use of microreactor technology for the synthesis of this compound and its derivatives. Flow chemistry can offer advantages in terms of safety, scalability, and process control.

Biocatalysis: Exploring the use of enzymes to catalyze the synthesis or modification of this compound. Biocatalysis can provide high selectivity under mild reaction conditions.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds | Development of novel chiral catalysts |

| Continuous Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction conditions in microreactors |

| Biocatalysis | High selectivity, mild reaction conditions | Identification and engineering of suitable enzymes |

Development of Advanced Functional Materials

The unique properties of organofluorine compounds suggest that this compound could be a valuable precursor for the development of advanced functional materials. The incorporation of fluorine can influence properties such as thermal stability, chemical resistance, and optical and electronic characteristics.

Emerging opportunities in this area include:

Liquid Crystals: The polarity and rigidity of the fluorophenyl group could be exploited in the design of novel liquid crystalline materials. Research could focus on synthesizing derivatives of this compound with mesogenic properties.

Polymers: This compound could serve as a monomer or a modifying agent in the synthesis of specialty polymers. Fluorinated polymers are known for their low surface energy, high thermal stability, and chemical inertness.

Organic Electronics: The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of organic molecules. This could be leveraged in the design of new materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Targeted Applications in Niche Biological Areas

The primary application of fluorinated β-keto esters lies in medicinal chemistry, where they serve as key intermediates for the synthesis of bioactive molecules. The 2-fluorophenyl moiety can act as a bioisostere for a phenyl group, offering improved metabolic stability and potentially new binding interactions with biological targets.

Future research should target:

Enzyme Inhibitors: The β-keto ester functionality is a known pharmacophore that can interact with the active sites of various enzymes. Derivatives of this compound could be explored as inhibitors of specific enzymes implicated in disease.

Antimicrobial and Antiviral Agents: Heterocyclic compounds derived from β-keto esters are known to possess a wide range of biological activities. The synthesis of novel pyrimidines, pyrazoles, and other heterocyclic systems from this compound could lead to the discovery of new antimicrobial and antiviral agents. For instance, a similar compound, ethyl 3-(4-fluorophenyl)-3-oxopropanoate, is a precursor in the synthesis of Enecadin, a neuroprotective agent wikipedia.org. This highlights the potential of this class of compounds in developing therapeutics.

Agrochemicals: The search for new and effective pesticides and herbicides is an ongoing process. The unique structural features of fluorinated compounds can lead to novel modes of action and improved efficacy.

The versatility of this compound as a building block is summarized in the table below, indicating the potential classes of bioactive compounds that can be synthesized.

| Precursor Compound | Target Heterocyclic System | Potential Biological Application |

| This compound | Pyrimidines | Anticancer, Antiviral, Neuroprotective wikipedia.org |

| This compound | Pyrazoles | Anti-inflammatory, Analgesic, Antimicrobial |

| This compound | Isoxazoles | Antibacterial, Antifungal |

Q & A

Basic Question: What spectroscopic methods are recommended for characterizing Ethyl 3-(2-fluorophenyl)-3-oxopropanoate, and how should data be interpreted?

Answer:

Characterization typically involves <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and IR spectroscopy . Key spectral features include:

- <sup>1</sup>H-NMR : A triplet for the ethyl ester protons (~1.20 ppm, J = 7.1 Hz), a quartet for the ester methylene (~4.20 ppm), and aromatic protons (7.53–8.05 ppm) from the 2-fluorophenyl group .

- IR : Strong absorption bands at ~1736 cm⁻¹ (ester C=O) and ~1689 cm⁻¹ (ketone C=O) .

- Mass Spec : Molecular ion peak at m/z 210.069 (calculated exact mass) .

For purity analysis, HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water mobile phase.

Basic Question: What are the critical safety considerations when handling this compound?

Answer:

- Storage : Keep in a tightly sealed container at 2–8°C, away from strong oxidizers (e.g., peroxides) .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for volatile handling .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental contamination .

Advanced Question: How can conflicting solubility data for this compound be resolved experimentally?

Answer:

Discrepancies in reported solubility (e.g., 0.44 g/L in water at 25°C vs. "very slightly soluble" in some sources ) may arise from impurities or measurement protocols. To resolve:

Purify the compound via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Conduct equilibrium solubility studies : Saturate solvent (e.g., water, DMSO) with the compound under controlled agitation (24 hrs, 25°C), followed by filtration and UV-Vis quantification .

Compare results with computational models (e.g., LogP = 1.96 ) to validate experimental data.

Advanced Question: What strategies optimize the synthesis of this compound for high yield and purity?

Answer:

Key optimization steps include:

- Reagent Choice : Use dilithiomonoethylmalonate and 2-fluorobenzoyl chloride under cryogenic conditions (–78°C) to minimize side reactions .

- Catalysis : Add 1 mol% DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Workup : Extract with cold sodium bicarbonate to remove unreacted acid chloride, followed by distillation under reduced pressure (108°C/3 mmHg) .

Typical yields range from 70–85%, with purity >97% confirmed by HPLC.

Advanced Question: How does the 2-fluorophenyl substituent influence the reactivity of this compound in heterocyclic synthesis?

Answer:

The electron-withdrawing fluorine at the ortho-position enhances electrophilicity of the ketone, facilitating nucleophilic attacks in cyclization reactions. For example:

- Pyrimidinone Formation : React with guanidine in refluxing ethanol to form 2-fluorophenyl-substituted pyrimidinones (yield >80%) .

- Pyrrole Synthesis : Use in Paal-Knorr reactions with primary amines, where the fluorine sterically directs regioselectivity .

Comparative studies with para-fluoro analogs show slower reaction kinetics due to reduced resonance stabilization .

Advanced Question: What mechanistic insights explain side-product formation during condensation reactions involving this compound?

Answer:

Common side products (e.g., α,β-unsaturated esters ) arise via:

Knoevenagel Condensation : Base-mediated deprotonation at the α-carbon, leading to aldol adducts. Mitigate by using weak bases (e.g., ammonium acetate) .

Oxidation : Air exposure converts the β-ketoester to peroxides. Use inert atmospheres (N₂/Ar) and radical inhibitors (e.g., BHT) .

Characterize side products via LC-MS/MS and adjust stoichiometry (limiting aldehyde/amine) to suppress undesired pathways.

Basic Question: What chromatographic methods are suitable for purifying this compound?

Answer:

- Flash Chromatography : Use silica gel with ethyl acetate/hexane (1:4 v/v). Rf = 0.3–0.4 on TLC (visualized under UV 254 nm) .

- Distillation : Vacuum distillation at 108°C/3 mmHg reduces thermal decomposition .

- Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity (melting point: not reported; confirm via DSC) .

Advanced Question: How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess frontier molecular orbitals (FMOs). The LUMO (-1.8 eV) localizes at the ketone, indicating electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction activation energy.

- QSPR Models : Correlate substituent effects (Hammett σₚ = +0.78 for ortho-F) with reaction rates in nucleophilic additions .